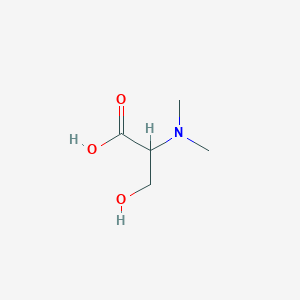

2-(Dimethylamino)-3-hydroxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Dimethylamino)-3-hydroxypropanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of dimethylamine with glycidol under controlled conditions to yield the desired product. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process often includes steps such as purification and crystallization to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Applications De Recherche Scientifique

2-(Dimethylamino)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism by which 2-(Dimethylamino)-3-hydroxypropanoic acid exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Dimethylamino)ethanol: Similar in structure but lacks the carboxylic acid group.

3-Hydroxypropanoic acid: Similar but lacks the dimethylamino group.

Dimethylaminoacetic acid: Similar but has a different arrangement of functional groups.

Uniqueness

2-(Dimethylamino)-3-hydroxypropanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, which imparts distinct chemical properties and reactivity compared to its analogs.

Activité Biologique

2-(Dimethylamino)-3-hydroxypropanoic acid, also known as DMHP, is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its biological activity has been explored in relation to several therapeutic areas, particularly in cancer treatment and metabolic disorders. This article aims to provide a comprehensive overview of the biological activities associated with DMHP, supported by data tables, case studies, and research findings from diverse sources.

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.15 g/mol

- CAS Number : 126576-99-6

DMHP exhibits its biological effects primarily through modulation of metabolic pathways and interaction with specific cellular targets. The compound is known to influence:

- Enzyme Activity : DMHP can act as an inhibitor or modulator of certain enzymes involved in metabolic processes.

- Cell Proliferation : It has been shown to affect cell cycle progression and apoptosis in various cancer cell lines.

Anticancer Activity

A significant area of research has focused on the anticancer properties of DMHP. Studies have demonstrated its potential to inhibit the proliferation of cancer cells through several mechanisms:

-

Inhibition of Histone Deacetylases (HDACs) :

- DMHP derivatives have been synthesized that selectively inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

- Case Study : A series of compounds derived from DMHP showed IC50 values ranging from 0.69 mM to 11 mM against HeLa cells, indicating potent anticancer activity compared to standard treatments like doxorubicin (IC50 = 2.29 mM) .

- Induction of Apoptosis :

Metabolic Effects

Research indicates that DMHP may also play a role in metabolic regulation:

- Glucose Metabolism : DMHP has been implicated in enhancing glucose uptake in muscle cells, potentially offering therapeutic avenues for type 2 diabetes management.

- Lipid Metabolism : Studies suggest that DMHP can modulate lipid profiles, reducing triglyceride levels and improving overall lipid metabolism.

Pharmacokinetics

Understanding the pharmacokinetics of DMHP is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues; penetrates the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver; metabolites include various conjugated forms.

- Excretion : Excreted mainly via urine.

Research Findings

Propriétés

Numéro CAS |

126576-99-6 |

|---|---|

Formule moléculaire |

C5H11NO3 |

Poids moléculaire |

133.15 g/mol |

Nom IUPAC |

(2R)-2-(dimethylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |

Clé InChI |

UHOZUUWRLMQQBZ-SCSAIBSYSA-N |

SMILES |

CN(C)C(CO)C(=O)O |

SMILES isomérique |

CN(C)[C@H](CO)C(=O)O |

SMILES canonique |

CN(C)C(CO)C(=O)O |

Synonymes |

D-Serine, N,N-dimethyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.